2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-chloroaniline with 4-methylaniline in the presence of a suitable catalyst to form the imidazo[1,2-a]pyridine core . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substituents and their positions, leading to different chemical and biological properties.
Imidazo[1,2-a]pyrazines: These compounds also have a similar core structure but with different heteroatoms, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H16ClN3 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16ClN3/c1-14-5-11-17(12-6-14)22-20-19(15-7-9-16(21)10-8-15)23-18-4-2-3-13-24(18)20/h2-13,22H,1H3 |
InChI Key |
GQHQKVQNUNQORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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